3-Amino-1-phenylcyclobutan-1-ol
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Overview
Description
3-Amino-1-phenylcyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO It is a cyclobutane derivative featuring an amino group and a phenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate to form an intermediate, which is then subjected to cyclization in the presence of a base to yield the desired cyclobutane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-1-phenylbutane: Similar structure but lacks the cyclobutane ring.
3-Amino-1-adamantanol: Contains an adamantane ring instead of a cyclobutane ring.
3-Amino-1-phenylcyclobutan-1-ol hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conformational rigidity on chemical reactivity and biological activity .
Properties
IUPAC Name |
3-amino-1-phenylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPBXOJGYIWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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